molecular formula C10H20Br2O B12650352 1-Decanol, 9,10-dibromo- CAS No. 114838-32-3

1-Decanol, 9,10-dibromo-

Cat. No.: B12650352
CAS No.: 114838-32-3
M. Wt: 316.07 g/mol
InChI Key: BJSFINRBAUPBKA-UHFFFAOYSA-N
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Description

The compound 10-bromo-1-decanol (CAS 53463-68-6, IUPAC name: 10-bromodecan-1-ol) is a brominated derivative of 1-decanol, a fatty alcohol with a ten-carbon chain. Its molecular formula is C₁₀H₂₁BrO, with an average molecular mass of 237.18 g/mol and a monoisotopic mass of 236.077577 . Structurally, it features a hydroxyl group (-OH) at the first carbon and a bromine atom at the tenth carbon (SMILES: OCCCCCCCCCCBr) . This compound is a colorless to pale yellow liquid with applications in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity as an alkylating agent .

Key physicochemical properties include:

  • Boiling point: ~393.8°C (estimated)
  • Solubility: Low water solubility but miscible with organic solvents like ethanol and ether .

Properties

CAS No.

114838-32-3

Molecular Formula

C10H20Br2O

Molecular Weight

316.07 g/mol

IUPAC Name

9,10-dibromodecan-1-ol

InChI

InChI=1S/C10H20Br2O/c11-9-10(12)7-5-3-1-2-4-6-8-13/h10,13H,1-9H2

InChI Key

BJSFINRBAUPBKA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCO)CCCC(CBr)Br

Origin of Product

United States

Preparation Methods

1-Decanol, 9,10-dibromo- can be synthesized through the bromination of 1-decanol. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 9th and 10th positions .

Chemical Reactions Analysis

1-Decanol, 9,10-dibromo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles like NaOH, NH3 under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 or CrO3 in acidic or basic medium.

Major products formed from these reactions include diols, amines, aldehydes, and carboxylic acids.

Scientific Research Applications

1-Decanol, 9,10-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Decanol, 9,10-dibromo- exerts its effects is primarily through its interaction with biological membranes. The bromine atoms increase the compound’s lipophilicity, enhancing its ability to integrate into lipid bilayers and disrupt membrane integrity. This disruption can affect membrane-associated proteins and enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

1-Decanol (Parent Compound)
Property 10-Bromo-1-decanol 1-Decanol
Molecular Formula C₁₀H₂₁BrO C₁₀H₂₂O
Molecular Weight (g/mol) 237.18 158.29
Functional Groups -OH, -Br -OH
Applications Specialty chemical synthesis Plasticizers, lubricants, cosmetics
Toxicity Higher due to bromine Moderate (EC₅₀ for Daphnia magna: 4.4 mg/L)

Key Differences :

  • Bromination at C10 increases molecular weight and reactivity, making 10-bromo-1-decanol suitable for nucleophilic substitution reactions .
  • 1-Decanol dominates industrial applications (e.g., plasticizers account for ~45% of its use) due to its natural sourcing (oleochemical base) and lower toxicity .
1-Octanol (C₈H₁₈O)
Property 10-Bromo-1-decanol 1-Octanol
Chain Length C10 C8
Membrane Permeability Causes less K⁺ leakage Severe membrane disruption
Adaptability in Biology Cells adapt more easily Higher cellular toxicity

Key Insight: Despite 1-decanol’s higher toxicity compared to 1-octanol, its longer carbon chain reduces membrane fluidity disruption, enabling microbial adaptation in biotechnological processes .

1-Dodecanol (C₁₂H₂₆O)
Property 10-Bromo-1-decanol 1-Dodecanol
Antifungal Activity Not studied Inhibitory (less effective than phenol)
Applications Chemical intermediates Surfactants, emulsifiers

Comparison: Both 1-decanol and 1-dodecanol exhibit antifungal properties, but their efficacy is overshadowed by phenol. The brominated derivative’s niche lies in synthetic chemistry rather than biocidal applications .

10-Bromo-1-decanol Acetate
Property 10-Bromo-1-decanol 10-Bromo-1-decanol Acetate
Functional Group -OH -OAc (ester)
Reactivity Alkylating agent Enhanced stability for prolonged reactions
Applications Pharmaceuticals Specialty chemicals, fragrances

Key Insight : Acetylation of the hydroxyl group improves shelf life and broadens utility in fine chemical manufacturing .

Other Brominated Alcohols
  • 2-Bromoethanol (C₂H₅BrO): Shorter chain with higher volatility; used in small-scale alkylation.
  • 5-Bromodecane (C₁₀H₂₁Br) : Lacks hydroxyl group, limiting polar reactivity .

Differentiator: The hydroxyl group in 10-bromo-1-decanol enables dual reactivity (bromine substitution and alcohol derivatization), unlike non-hydroxylated bromoalkanes .

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